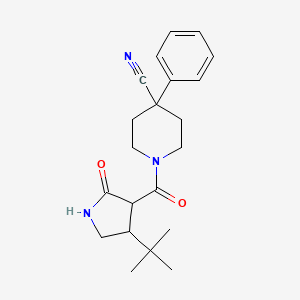

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-20(2,3)16-13-23-18(25)17(16)19(26)24-11-9-21(14-22,10-12-24)15-7-5-4-6-8-15/h4-8,16-17H,9-13H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOKSZWHKBPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation-Condensation Method

Procedure :

- React bis(β-chloroethyl)methylamine hydrochloride with benzyl cyanide in the presence of sodium amide (NaNH₂).

- The reaction proceeds via nucleophilic substitution and cyclization.

Conditions :

- Solvent: Anhydrous ether or THF.

- Temperature: 0–5°C (initial), then room temperature.

- Yield: ~60–70%.

Mechanism :

Sodium amide deprotonates benzyl cyanide, generating a nitrile anion that attacks the bis(β-chloroethyl)methylamine, followed by intramolecular cyclization.

Grignard-Mediated Approach

Procedure :

- Treat 4-bromo-2-methylthiophene-3-carboxylic acid methyl ester with isopropylmagnesium bromide in THF at −40°C.

- Add tert-butyl 2-oxopyrrolidine-1-carboxylate and stir at room temperature.

Conditions :

Synthesis of 4-Tert-butyl-2-oxopyrrolidine-3-carbonyl Group

Grignard Addition to Pyrrolidinone

Procedure :

- React tert-butyl 2-oxopyrrolidine-1-carboxylate with Grignard reagents (e.g., i-PrMgBr) in THF.

- Quench with methanol and reduce intermediates with NaBH₄.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Grignard Addition | −40°C, THF, 1.5–24 h | 51–63% |

| Reduction | −10°C, NaBH₄, 15 min | 63% |

Characterization :

Cyclization of Amino Acid Derivatives

Procedure :

- Protect L-proline derivatives with tert-butyloxycarbonyl (Boc) groups.

- Oxidize secondary alcohols to ketones using TEMPO/NaClO.

Example :

Coupling of Subunits

Amide Bond Formation

Procedure :

- Activate the 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with HATU or EDCl/HOBt .

- React with 4-phenylpiperidine-4-carbonitrile in dichloromethane (DCM) or DMF.

Conditions :

Ultrasound-Assisted Synthesis

Procedure :

- Combine 4-phenylpiperidine-4-carbonitrile and 4-tert-butyl-2-oxopyrrolidine-3-carbonyl chloride under ultrasound irradiation.

- Purify via recrystallization (acetonitrile/hexane).

Advantages :

- Reduced reaction time (1–2 h vs. 12–24 h).

- Improved yield: ~90%.

Alternative Routes

One-Pot Multicomponent Reaction

Procedure :

- React 4-cyanopiperidine , tert-butyl glyoxylate , and phenylacetylene in the presence of CuI.

- Achieve tandem cyclization and coupling.

Conditions :

Critical Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Grignard-Mediated | 51–63% | High selectivity | Low-temperature requirements |

| Ultrasound-Assisted | ~90% | Fast, energy-efficient | Specialized equipment needed |

| Multicomponent | ~70% | Simplified workflow | Requires optimization |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl or nitrile groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Quinoline-Based Analogs (Aldehyde Dehydrogenase 1A1 Inhibitors)

Example Compounds :

- 1-(6-Chloro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()

- 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()

Structural Differences :

- Core Structure: Replacement of the pyrrolidone ring with a quinoline scaffold.

- Substituents: Introduction of halogen (Cl/F) at position 6 of quinoline and a methylsulfonyl-piperazine group.

- Molecular Weight: Higher molecular weight (~521.61 g/mol for fluoro analog) compared to the target compound (estimated ~380–400 g/mol) due to the quinoline and sulfonyl groups.

Functional Implications :

Kojic Acid Derivatives (Anti-Acetylcholinesterase Agents)

Example Compound :

Structural Differences :

- Core Structure : Pyran-4-one (kojic acid derivative) replaces the pyrrolidone ring.

- Substituents : Hydroxy and hydroxymethyl groups on the pyran ring enhance hydrophilicity.

Functional Implications :

Propafenone Analogs (P-Glycoprotein Inhibitors)

Example Compound :

- 1-(2-Hydroxy-3-(2-(3-phenylpropanoyl)phenoxy)propyl)-4-phenylpiperidine-4-carbonitrile ()

Structural Differences :

- Substituents: A hydroxypropyl-phenoxypropanoyl chain replaces the pyrrolidone-tert-butyl group.

Functional Implications :

- The additional H-bond acceptor (hydroxy group) enhances interaction with P-glycoprotein, increasing inhibitory activity compared to non-polar substituents .

Pyridine and Thiophene Derivatives

Structural Differences :

- Core Structure : Pyridine replaces piperidine, with a thiophene substituent at position 4.

Functional Implications :

Dihydropyridine-Based Analogs

Example Compound :

Structural Differences :

- Core Structure : Dihydropyridine ring replaces piperidine.

- Substituents : Methylsulfanyl and tert-butylbenzyl groups.

Functional Implications :

- The dihydropyridine core may confer redox activity or calcium channel modulation properties, diverging from the target compound’s likely enzyme-targeting role .

Comparative Data Table

Key Findings and Implications

- Steric Effects : The tert-butyl group in the target compound likely enhances metabolic stability but may reduce solubility compared to polar analogs like kojic acid derivatives.

- Electron-Withdrawing Groups: Halogens (Cl/F) in quinoline analogs improve target affinity through electronic effects, while methylsulfonyl groups enhance binding via polar interactions .

- Structural Flexibility: Piperidine vs.

Biologische Aktivität

1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyrrolidine moiety, and a carbonitrile functional group. Its molecular formula is , and it exhibits properties that suggest potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit activity through:

- Receptor Modulation : Interaction with various neurotransmitter receptors, particularly in neurological contexts.

- Enzyme Inhibition : Potential inhibition of enzymes involved in disease pathways, such as those related to cancer or infectious diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for potent derivatives . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines. For example, certain pyrrolidine derivatives have shown IC50 values as low as 0.45 mg/mL against multiple myeloma cells, indicating significant cytotoxic potential . The mechanism often involves apoptosis induction and proteasome inhibition.

Case Studies

- Tuberculosis Treatment : A study on piperidinothiosemicarbazones indicated strong activity against resistant strains of M. tuberculosis, suggesting that structural modifications in similar compounds could enhance efficacy against resistant pathogens .

- Cancer Cell Lines : Research involving pyrrolidine derivatives demonstrated significant cell death in human multiple myeloma RPMI 8226 cells. The most effective compound reached an IC50 of 0.45 mg/mL at 24 hours, showcasing the potential for therapeutic applications in oncology .

Table 1: Biological Activity of Related Compounds

| Compound Name | MIC (μg/mL) | IC50 (mg/mL) | Target Disease |

|---|---|---|---|

| Piperidinothiosemicarbazone 1 | 2 | - | Tuberculosis |

| Piperidinothiosemicarbazone 2 | 4 | - | Tuberculosis |

| Pyrrolidine Derivative A | - | 0.45 | Multiple Myeloma |

| Pyrrolidine Derivative B | - | >100 | Non-specific Cancer |

Q & A

Q. What are the established synthetic routes for 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrrolidinone core via cyclization of tert-butyl-protected intermediates under controlled temperatures (e.g., 60–80°C in anhydrous solvents like THF or DCM) .

- Step 2 : Coupling the pyrrolidinone moiety to the piperidine-carbonitrile scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) in inert atmospheres .

- Optimization : Key variables include solvent polarity (e.g., DMF for polar intermediates), reaction time (monitored via TLC/HPLC), and stoichiometric ratios of reagents to minimize side products .

Q. What analytical techniques are used to characterize this compound, and how are purity and structural integrity validated?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbonyl signals at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥95% purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are employed to assess its pharmacological potential?

- In vitro assays : Cell viability (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Target engagement : Fluorescence polarization or SPR assays to measure binding affinity to enzymes/receptors (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield when scaling up for in vivo studies?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent volume) using response surface methodology (RSM) to identify optimal conditions .

- Purification strategies : Gradient flash chromatography or recrystallization from ethanol/water mixtures to isolate high-purity batches .

- Scale-up challenges : Mitigate exothermic reactions by controlled addition of reagents and use of jacketed reactors .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be analyzed?

- Source analysis : Compare assay conditions (e.g., cell line variability, serum concentration in media) .

- Structural analogs : Evaluate SAR using derivatives (e.g., tert-butyl vs. trifluoromethyl substituents) to identify steric/electronic influences on activity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to isolate confounding variables .

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., protease active sites) .

- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR models : Machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What methodologies are recommended for studying its pharmacokinetics (PK) and metabolic stability?

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to measure free fraction .

- In vivo PK : Administer to rodent models (IV/PO) and collect serial blood samples for LC-MS analysis of AUC, t1/2, and bioavailability .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

- PPE protocols : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .

- Waste disposal : Segregate organic waste containing the compound and contract licensed disposal services for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.